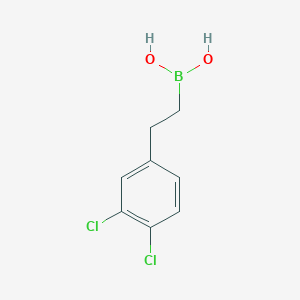
(3,4-Dichlorophenethyl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3,4-Dichlorophenethyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenethyl group substituted with chlorine atoms at the 3 and 4 positions. This compound is part of the larger class of boronic acids, which are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
准备方法
Synthetic Routes and Reaction Conditions
The primary method for synthesizing (3,4-Dichlorophenethyl)boronic acid involves the hydroboration of an appropriate alkene or alkyne precursor. This process typically includes the addition of a boron-hydrogen bond across the carbon-carbon multiple bond, followed by oxidation to yield the boronic acid. Another common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as trimethyl borate, under low-temperature conditions to prevent over-alkylation .
Industrial Production Methods
Industrial production of boronic acids, including this compound, often employs large-scale hydroboration processes. These methods are optimized for high yield and purity, utilizing catalysts and controlled reaction environments to ensure consistent product quality .
化学反应分析
Types of Reactions
(3,4-Dichlorophenethyl)boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion to boronic esters or borates.
Reduction: Formation of boranes.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent oxidation .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions yield boronic esters or borates .
科学研究应用
(3,4-Dichlorophenethyl)boronic acid has a wide range of applications in scientific research:
作用机制
The mechanism of action of (3,4-Dichlorophenethyl)boronic acid primarily involves its ability to form covalent bonds with target molecules. In cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of new carbon-carbon bonds. In biological applications, the boronic acid group can interact with diols and other nucleophilic groups, forming reversible covalent complexes that are useful in sensing and molecular recognition .
相似化合物的比较
Similar Compounds
- Phenylboronic acid
- (3,4-Difluorophenethyl)boronic acid
- (3,4-Dimethoxyphenethyl)boronic acid
Uniqueness
(3,4-Dichlorophenethyl)boronic acid is unique due to the presence of chlorine atoms at the 3 and 4 positions on the phenethyl group. This substitution can influence the compound’s reactivity and selectivity in chemical reactions, making it a valuable reagent in specific synthetic applications .
属性
分子式 |
C8H9BCl2O2 |
|---|---|
分子量 |
218.87 g/mol |
IUPAC 名称 |
2-(3,4-dichlorophenyl)ethylboronic acid |
InChI |
InChI=1S/C8H9BCl2O2/c10-7-2-1-6(5-8(7)11)3-4-9(12)13/h1-2,5,12-13H,3-4H2 |
InChI 键 |
SDZPETLZRADZJG-UHFFFAOYSA-N |
规范 SMILES |
B(CCC1=CC(=C(C=C1)Cl)Cl)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















